2-Propylpyrrolidin-Hydrochlorid

Übersicht

Beschreibung

2-Propylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1609407-52-4 . It has a molecular weight of 149.66 .

Molecular Structure Analysis

The molecular structure of 2-Propylpyrrolidine hydrochloride is represented by the InChI Code: 1S/C7H15N.ClH/c1-2-4-7-5-3-6-8-7;/h7-8H,2-6H2,1H3;1H . This indicates that the compound consists of a pyrrolidine ring with a propyl group attached, along with a hydrochloride group.

Wissenschaftliche Forschungsanwendungen

Antitumormittel

Der Pyrrolidinring, eine Kernstruktur in 2-Propylpyrrolidin-Hydrochlorid, wird häufig bei der Entwicklung von Antitumormitteln verwendet. Seine Fähigkeit, aufgrund der sp3-Hybridisierung den Pharmakophorraum effizient zu erkunden, macht ihn zu einem wertvollen Gerüst im Wirkstoffdesign . Die Nicht-Planarität des Rings, bekannt als „Pseudorotation“, trägt zur dreidimensionalen Abdeckung des Moleküls bei und beeinflusst die Interaktion mit biologischen Zielstrukturen .

Antibakterielle und Antimykotische Anwendungen

Pyrrolidinderivate haben sich als vielversprechend als antibakterielle und antimykotische Mittel erwiesen. Die sterischen Faktoren des Pyrrolidinrings beeinflussen die biologische Aktivität, die zur Entwicklung von Verbindungen mit spezifischen antibakteriellen und antimykotischen Eigenschaften genutzt werden kann .

Erkrankungen des Zentralnervensystems (ZNS)

Die strukturelle Vielseitigkeit von Pyrrolidin ermöglicht die Schaffung von Verbindungen, die auf ZNS-Erkrankungen abzielen. Die Stereochemie des Moleküls, insbesondere die Orientierung der Substituenten, kann zu unterschiedlichen biologischen Profilen führen, was es zu einem Kandidaten für die Entwicklung von Medikamenten für ZNS-Erkrankungen macht .

Entzündungshemmende und Analgetika

Pyrrolidinderivate werden wegen ihres Potenzials als entzündungshemmende und schmerzlindernde Mittel untersucht. Die einzigartige Struktur-Wirkungs-Beziehung (SAR) dieser Verbindungen kann optimiert werden, um ihre Wirksamkeit bei der Behandlung von Entzündungen und Schmerzen zu verbessern .

Antidiabetika

Das Pyrrolidin-Gerüst ist auch an der Synthese von Antidiabetika beteiligt. Seine Stereogenität und die räumliche Orientierung der Substituenten spielen eine entscheidende Rolle bei der Bindung an enantioselektive Proteine, was für die Entwicklung von Antidiabetika unerlässlich ist .

Organ schützende Aktivitäten

Untersuchungen haben gezeigt, dass Pyrrolidinalkaloide organschützende Aktivitäten besitzen. Diese Verbindungen können so konzipiert werden, dass sie bestimmte Organe angreifen, wodurch eine schützende Wirkung gegen verschiedene Arten von Schäden erzielt wird .

Neuropharmakologische Aktivitäten

Pyrrolidinalkaloide wurden mit neuropharmakologischen Aktivitäten in Verbindung gebracht, einschließlich des Potenzials, neurodegenerative Erkrankungen zu behandeln. Ihre vielfältigen biologischen Aktivitäten machen sie für die Erforschung neuer Behandlungen in der Neuropharmakologie geeignet .

Antioxidative Eigenschaften

Die antioxidativen Eigenschaften von Pyrrolidinalkaloiden sind bemerkenswert. Sie können freie Radikale abfangen und Zellen vor oxidativem Stress schützen, was bei verschiedenen oxidativen Stress-bedingten Erkrankungen von Vorteil ist .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrrolidine alkaloids interact with a variety of targets, depending on their specific structures and functional groups. They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

The mode of action of pyrrolidine alkaloids can vary widely, depending on the specific compound and its targets. Some alkaloids have been identified to exert toxic effects on animal organs .

Biochemical Pathways

Pyrrolidine alkaloids can affect a variety of biochemical pathways. For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .

Pharmacokinetics

The pharmacokinetics of pyrrolidine alkaloids can vary depending on their specific structures. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence their bioavailability and therapeutic effects .

Result of Action

The result of the action of pyrrolidine alkaloids can vary widely, depending on the specific compound and its targets. Some alkaloids have been identified to exert toxic effects on animal organs .

Biochemische Analyse

Biochemical Properties

2-Propylpyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. 2-Propylpyrrolidine hydrochloride acts as an inhibitor of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This interaction is crucial for its potential use in treating neurological disorders .

Additionally, 2-Propylpyrrolidine hydrochloride interacts with nicotinic acetylcholine receptors, which are ion channels that mediate synaptic transmission. By binding to these receptors, it modulates their activity, influencing neurotransmission and synaptic plasticity .

Cellular Effects

2-Propylpyrrolidine hydrochloride exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances synaptic transmission by inhibiting acetylcholinesterase and increasing acetylcholine levels. This leads to prolonged activation of cholinergic receptors, which can improve cognitive function and memory .

In non-neuronal cells, 2-Propylpyrrolidine hydrochloride affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and survival. Furthermore, it influences the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 2-Propylpyrrolidine hydrochloride involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This inhibition results in increased acetylcholine levels and enhanced cholinergic signaling .

Moreover, 2-Propylpyrrolidine hydrochloride interacts with nicotinic acetylcholine receptors by binding to specific sites on the receptor subunits. This binding alters the receptor conformation, leading to changes in ion channel activity and synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propylpyrrolidine hydrochloride change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to light and heat. Studies have shown that its inhibitory effects on acetylcholinesterase persist for several hours after administration, indicating a prolonged duration of action .

Long-term exposure to 2-Propylpyrrolidine hydrochloride in in vitro and in vivo studies has revealed potential neuroprotective effects. It has been observed to reduce oxidative stress and prevent neuronal cell death, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 2-Propylpyrrolidine hydrochloride vary with different dosages in animal models. At low doses, it enhances cognitive function and memory in rodents, as evidenced by improved performance in behavioral tests. At high doses, it can cause adverse effects such as tremors, convulsions, and neurotoxicity .

Threshold effects have been observed, where a minimum effective dose is required to achieve significant cognitive enhancement. Beyond this threshold, increasing the dose does not proportionally increase the beneficial effects and may lead to toxicity .

Metabolic Pathways

2-Propylpyrrolidine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the kidneys .

The compound also affects metabolic flux and metabolite levels. It has been shown to increase the production of reactive oxygen species (ROS) and activate antioxidant defense mechanisms. This dual role in oxidative stress regulation highlights its potential as a therapeutic agent for neurodegenerative diseases .

Transport and Distribution

Within cells and tissues, 2-Propylpyrrolidine hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on neuronal cells .

The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, it binds to plasma proteins, which help in its transport through the bloodstream and delivery to target tissues .

Subcellular Localization

The subcellular localization of 2-Propylpyrrolidine hydrochloride is crucial for its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria .

Targeting signals and post-translational modifications play a role in directing 2-Propylpyrrolidine hydrochloride to these compartments. Its localization in the endoplasmic reticulum is associated with its role in protein folding and stress response, while its presence in mitochondria is linked to its effects on cellular metabolism and oxidative stress .

Eigenschaften

IUPAC Name |

2-propylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-4-7-5-3-6-8-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXMHDUHJCUGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-52-4 | |

| Record name | Pyrrolidine, 2-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

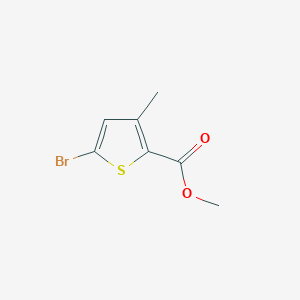

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B1524736.png)

![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)